molecular formula C9H7ClN2O B475065 3-(chloromethyl)quinazolin-4(3H)-one CAS No. 99067-49-9

3-(chloromethyl)quinazolin-4(3H)-one

Cat. No.: B475065
CAS No.: 99067-49-9
M. Wt: 194.62g/mol
InChI Key: RXIWZRBBBSBWBG-UHFFFAOYSA-N
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Description

3-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloromethyl group at the 3-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

3-(chloromethyl)quinazolin-4(3H)-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.

Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes . This binding is often facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids. The interactions between this compound and these biomolecules are critical for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . This selective induction of cell death in cancer cells highlights its potential as an anticancer agent.

Moreover, this compound can affect gene expression by binding to transcription factors and altering their activity . This can lead to changes in the expression levels of various genes, impacting cellular processes such as proliferation, differentiation, and metabolism. The compound’s influence on cellular metabolism is also noteworthy, as it can inhibit key metabolic enzymes, leading to reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. For example, this compound has been shown to inhibit tyrosine kinases, which play a critical role in cell signaling and growth .

In addition to enzyme inhibition, this compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular responses. Furthermore, the compound’s ability to bind to nucleic acids can interfere with DNA replication and RNA transcription, further contributing to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and exposure to light.

Over extended periods, this compound can exert long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular processes can be observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances .

Threshold effects have also been observed, where a specific dosage is required to achieve a therapeutic response. Beyond this threshold, increasing the dosage may not significantly enhance the therapeutic effect but can increase the risk of adverse effects . Understanding the dosage effects of this compound is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of many xenobiotics . This system can metabolize this compound into various metabolites, some of which may retain biological activity.

Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . This inhibition can lead to altered levels of metabolites and reduced energy production, impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors can affect the compound’s bioavailability and therapeutic efficacy, highlighting the importance of understanding its transport and distribution properties.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.

Additionally, the compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)quinazolin-4(3H)-one typically involves the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by chloromethylation. One common method involves the reaction of 2-aminobenzamide with formaldehyde under acidic conditions to form the quinazolinone core. The resulting product is then treated with thionyl chloride to introduce the chloromethyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The quinazolinone ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted quinazolinones, while oxidation and reduction can lead to different oxidation states of the quinazolinone ring.

Scientific Research Applications

3-(chloromethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the chloromethyl group.

    2-(chloromethyl)quinazolin-4(3H)-one: A similar compound with the chloromethyl group at the 2-position.

    3-(methyl)quinazolin-4(3H)-one: A derivative with a methyl group instead of a chloromethyl group at the 3-position.

Uniqueness

3-(chloromethyl)quinazolin-4(3H)-one is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(chloromethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIWZRBBBSBWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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